molecular formula C17H17N3OS B2924457 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide CAS No. 873856-45-2

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide

Cat. No.: B2924457
CAS No.: 873856-45-2
M. Wt: 311.4
InChI Key: BMATYRWXGWHDFE-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide has a wide range of scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, benzothiazole compounds should be handled with care as they may pose risks such as skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives. One common method involves the use of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a catalyst like hydroxybenzotriazole (HOBT) in a solvent such as dimethylformamide (DMF) . The reaction is carried out under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves green chemistry approaches to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide stands out due to its unique combination of a benzothiazole ring with a pyridine carboxamide moiety, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-3-20(4-2)17(21)12-8-7-11-18-15(12)16-19-13-9-5-6-10-14(13)22-16/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMATYRWXGWHDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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